molecular formula C24H27N3O6 B12176769 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide

Cat. No.: B12176769
M. Wt: 453.5 g/mol
InChI Key: DGYPXYYSZMJLBF-UHFFFAOYSA-N
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Description

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindolo[2,1-a]quinazoline core, followed by the introduction of methoxy groups and the butanamide side chain. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-methoxyethyl)butanamide

InChI

InChI=1S/C24H27N3O6/c1-31-14-12-25-19(28)9-6-13-26-22-16-10-11-18(32-2)21(33-3)20(16)24(30)27(22)17-8-5-4-7-15(17)23(26)29/h4-5,7-8,10-11,22H,6,9,12-14H2,1-3H3,(H,25,28)

InChI Key

DGYPXYYSZMJLBF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCCN1C2C3=C(C(=C(C=C3)OC)OC)C(=O)N2C4=CC=CC=C4C1=O

Origin of Product

United States

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